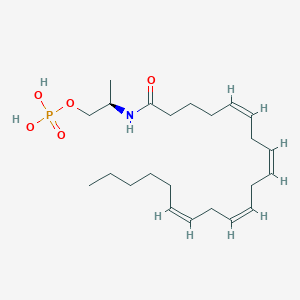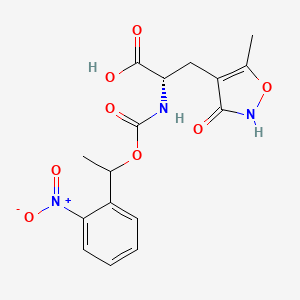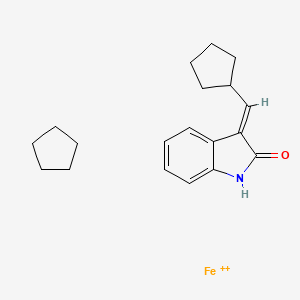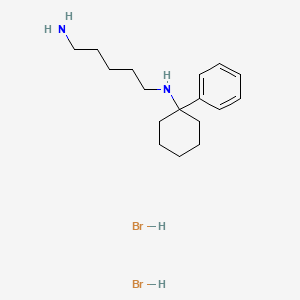
R-1-Methanandamid-Phosphat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
R-1 Methanandamid-Phosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Cannabinoidanaloga und ihre Wechselwirkungen mit verschiedenen Rezeptoren zu untersuchen.
Biologie: Die Verbindung wird in der Forschung zur Zellproliferation und Apoptose eingesetzt, insbesondere in Krebsstudien.
Medizin: R-1 Methanandamid-Phosphat wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Glaukom und neurodegenerativen Erkrankungen untersucht.
5. Wirkmechanismus
R-1 Methanandamid-Phosphat übt seine Wirkungen aus, indem es an die Cannabinoidrezeptoren CB1 und CB2 bindet. Diese Bindung aktiviert rezeptorvermittelte Signaltransduktionswege, die zu verschiedenen zellulären Reaktionen führen. Die Aktivität der Verbindung ist ähnlich der von Arachidonoylethanolamid, aber mit erhöhter Wasserlöslichkeit, wodurch sie für bestimmte Anwendungen besser geeignet ist .
Ähnliche Verbindungen:
Arachidonoylethanolamid:
2-Arachidonoylglycerol: Ein weiteres endogenes Cannabinoid, das auf die gleichen Rezeptoren wirkt.
Arachidonoylethanolamid-Phosphat: Ein verwandter Phosphatesther mit ähnlichen Eigenschaften.
Einzigartigkeit: R-1 Methanandamid-Phosphat ist aufgrund seiner erhöhten Wasserlöslichkeit im Vergleich zu anderen Cannabinoiden einzigartig. Diese Eigenschaft macht es für wässrige Umgebungen und bestimmte therapeutische Anwendungen besser geeignet .
Safety and Hazards
Wirkmechanismus
Target of Action
R-1 Methanandamide Phosphate is a water-soluble prodrug analog of Arachidonoyl ethanolamide (AEA), an endogenous cannabinoid . The primary targets of this compound are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
R-1 Methanandamide Phosphate acts as an agonist on the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of the body’s naturally occurring cannabinoids . When tested for the inhibitory effects of aea binding to the isolated rat brain cb1 receptors, it has shown about 5-fold less potent as an agonist .
Biochemical Pathways
The activation of the CB1 and CB2 receptors by R-1 Methanandamide Phosphate can lead to various downstream effects, depending on the specific physiological context . For example, it has been shown to inhibit the growth of C6 glioma cells, indicating a potential role in regulating cell proliferation .
Pharmacokinetics
As a water-soluble prodrug analog of aea, it is expected to have improved bioavailability compared to aea
Result of Action
The activation of CB1 and CB2 receptors by R-1 Methanandamide Phosphate can have various molecular and cellular effects. For instance, it has been shown to inhibit the growth of C6 glioma cells . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer.
Action Environment
The action, efficacy, and stability of R-1 Methanandamide Phosphate can be influenced by various environmental factors. For example, the presence of other endocannabinoids, the density of CB1 and CB2 receptors, and the specific physiological or pathological context can all potentially impact its action
Biochemische Analyse
Biochemical Properties
R-1 Methanandamide Phosphate exhibits similar activity to AEA in biochemical reactions . It interacts with cannabinoid receptors CB1 and CB2, which are the same receptors that AEA acts upon . The nature of these interactions involves binding to these receptors, triggering a series of biochemical reactions .
Cellular Effects
R-1 Methanandamide Phosphate has been shown to inhibit the growth of C6 glioma cells, demonstrating its influence on cell function .
Molecular Mechanism
The molecular mechanism of R-1 Methanandamide Phosphate involves its binding interactions with biomolecules, specifically the cannabinoid receptors CB1 and CB2 . It can inhibit or activate enzymes, leading to changes in gene expression .
Metabolic Pathways
It is likely to interact with enzymes or cofactors in the endocannabinoid system, given its similarity to AEA .
Transport and Distribution
Given its water-soluble nature, it may interact with various transporters or binding proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of R-1 Methanandamide Phosphate involves the esterification of arachidonoyl ethanolamide with phosphate. The reaction typically requires a phosphate donor, such as phosphoric acid or a phosphate ester, and a catalyst to facilitate the esterification process .
Industrial Production Methods: Industrial production of R-1 Methanandamide Phosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Types of Reactions:
Oxidation: R-1 Methanandamide Phosphate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms of the molecule.
Substitution: Substitution reactions can occur, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler hydrocarbon forms .
Vergleich Mit ähnlichen Verbindungen
Arachidonoyl Ethanolamide:
2-Arachidonoyl Glycerol: Another endogenous cannabinoid that acts on the same receptors.
Arachidonoyl Ethanolamide Phosphate: A related phosphate ester with similar properties.
Uniqueness: R-1 Methanandamide Phosphate is unique due to its enhanced water solubility compared to other cannabinoids. This property makes it more suitable for aqueous environments and certain therapeutic applications .
Eigenschaften
IUPAC Name |
[(2R)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40NO5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)24-22(2)21-29-30(26,27)28/h7-8,10-11,13-14,16-17,22H,3-6,9,12,15,18-21H2,1-2H3,(H,24,25)(H2,26,27,28)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONSAFDJFAGAFZ-FQPARAGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H](C)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347867 | |
| Record name | (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649569-33-5 | |
| Record name | (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid](/img/structure/B560278.png)

![4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride](/img/structure/B560281.png)



![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid](/img/structure/B560286.png)
![6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride](/img/structure/B560288.png)

![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride](/img/structure/B560290.png)



